Dichlorprop-potassium
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Overview
Description
Dichlorprop-potassium is a synthetic herbicide used primarily for post-emergence control of annual and perennial broad-leaved weeds. It is a selective, systemic herbicide that is absorbed through the leaves and translocates to the roots, causing stem and leaf malformations leading to the death of the plant . The compound is part of the aryloxyalkanoic acid herbicide group and is known for its effectiveness in controlling weeds in cereals, non-crop situations, and industrial sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorprop-potassium is synthesized through the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve heating the mixture to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to ensure high purity and effectiveness. The compound is then formulated into various herbicidal products for agricultural and industrial use .
Chemical Reactions Analysis
Types of Reactions
Dichlorprop-potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less active forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted phenoxypropionic acids .
Scientific Research Applications
Dichlorprop-potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and its potential use in weed management.
Medicine: Studied for its potential toxicological effects and safety in humans and animals.
Industry: Utilized in the formulation of herbicidal products for agricultural and industrial weed control
Mechanism of Action
Dichlorprop-potassium acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal cell growth and division, leading to uncontrolled growth and eventual death of the plant. The compound targets the plant’s vascular tissue, causing malformations in the stem and leaves .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
Mecoprop: A related compound used for similar applications in weed control.
Dicamba: A herbicide with a different chemical structure but similar herbicidal properties.
Uniqueness
Dichlorprop-potassium is unique in its specific effectiveness against certain broad-leaved weeds and its systemic action, which allows it to be absorbed and translocated within the plant. Its potassium salt form enhances its solubility and effectiveness compared to other similar compounds .
Properties
CAS No. |
5746-17-8 |
---|---|
Molecular Formula |
C9H7Cl2KO3 |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
potassium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
SIVJKMBJGCUUNS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
Related CAS |
120-36-5 (Parent) |
Origin of Product |
United States |
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